Benzo(B)Triphenylene

Descripción

Dibenz[a,c]anthracene as a Polycyclic Aromatic Hydrocarbon

Dibenz[a,c]anthracene (CAS 215-58-7; molecular formula C~22~H~14~) belongs to the PAH family, characterized by fused aromatic rings formed during incomplete combustion of organic materials. With a molecular weight of 278.35 g/mol, it exhibits low water solubility (0.0012 mg/L at 25°C) and high lipophilicity (log P = 6.7), favoring bioaccumulation in adipose tissues. Its crystalline structure, confirmed via X-ray diffraction, features angular ring arrangements that influence metabolic activation (Fig. 1).

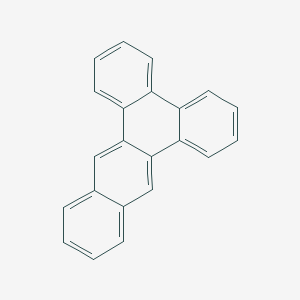

Fig. 1: Molecular structure of dibenz[a,c]anthracene. Adapted from Wikimedia Commons.

Structural Relationship to Other Dibenzanthracene Isomers

DB[a,c]A is one of three primary dibenzanthracene isomers, differentiated by ring fusion positions:

- Dibenz[a,h]anthracene : Bay-region diol-epoxide formation enhances carcinogenicity.

- Dibenz[a,j]anthracene : Non-bay-region oxidation pathways dominate.

- Dibenz[a,c]anthracene : Unique 10,11-dihydrodiol intermediate formation.

Comparative studies reveal that bay-region isomers (e.g., DB[a,h]A) exhibit higher tumorigenicity, while non-bay-region derivatives like DB[a,c]A rely on alternative metabolic routes.

Historical Context in Carcinogenicity Research

First synthesized in the mid-20th century, DB[a,c]A gained prominence in the 1970s when rodent studies linked it to skin tumors. Early work by Lijinsky et al. (1970) demonstrated its initiating activity in Swiss mice, with 65-week dermal applications inducing squamous cell carcinomas. Subsequent research identified its mutagenic potential in Salmonella typhimurium TA100 at doses ≥3 µg/plate.

Structure

3D Structure

Propiedades

IUPAC Name |

benzo[b]triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAASUWZPTOJQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049245 | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow solid; [MSDSonline] | |

| Record name | 1,2:3,4-Dibenzanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2463 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

215-58-7, 414-29-9, 67775-07-9 | |

| Record name | Benzo[b]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000215587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000414299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[a,c]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BENZOTRIPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OC62KCV5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

Benzo[f]tetraphene, also known as Dibenz[a,c]anthracene or Benzo[b]triphenylene, is a polycyclic aromatic hydrocarbon (PAH) with boron-nitrogen (BN) moieties. The primary targets of this compound are the molecular dipole moment and intermolecular interactions. The introduction of the boron-nitrogen unit is key to tailoring these targets.

Mode of Action

The compound interacts with its targets by forming an easily deformable molecular stacking pattern. This interaction results in the compound exhibiting wonderful mechanochromic luminescence (MCL) properties. Theoretical calculations have confirmed that inherent energies like excited singlet (S) and highly sensitive triplet (T) states exist in the MCL process.

Biochemical Pathways

The biochemical pathways of Benzo[f]tetraphene involve the formation and fracture of ordered molecular aggregates. These processes have a significant effect on radiative and non-radiative transitions. The compound undergoes biotransformation through specific biochemical pathways, each producing specific metabolites.

Pharmacokinetics

The compound’s molecular-level design strategy, which involves introducing a BN unit to a π-conjugated system, suggests that it may have unique ADME properties.

Result of Action

The result of Benzo[f]tetraphene’s action is the exhibition of highly sensitive mechanochromic luminescence (MCL) properties. The compound also shows high-contrast and self-reversible properties related to thermal and force stimuli, making it a promising candidate for security ink and optical recording applications.

Action Environment

The action of Benzo[f]tetraphene is influenced by environmental factors. For instance, the compound’s emission behaviors can be completely different depending on the environment. The compound’s AIE (Aggregation Induced Emission) effect is strong in environments with relatively large twisting angles, multiple intermolecular interactions, and tight crystal packing modes.

Análisis Bioquímico

Biochemical Properties

This can form an easily deformable molecular stacking pattern and endow Benzo[f]tetraphene with unique properties

Molecular Mechanism

Theoretical calculations have confirmed that inherent energies like excited singlet (S) and highly sensitive triplet (T) states exist in the process involving Benzo[f]tetraphene. The formation and fracture of ordered molecular aggregates have a significant effect on radiative and nonradiative transitions

Dosage Effects in Animal Models

The effects of Benzo[f]tetraphene vary with different dosages in animal models

Actividad Biológica

Dibenz[a,c]anthracene (DB[a,c]A) is a polycyclic aromatic hydrocarbon (PAH) recognized for its significant biological activity, particularly its carcinogenic potential. This compound is structurally similar to other PAHs and has been extensively studied for its mutagenic effects and relationship to cancer development in various animal models.

Chemical Structure and Properties

Dibenz[a,c]anthracene is composed of three fused benzene rings, with the "bay-region" structure contributing to its biological reactivity. This structural feature is crucial for its metabolic activation, leading to the formation of reactive intermediates that can interact with DNA, resulting in mutations and potential carcinogenic outcomes.

Carcinogenicity

Numerous studies have confirmed the carcinogenic nature of DB[a,c]A. The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans. The mechanisms of action include:

- DNA Damage : DB[a,c]A undergoes metabolic activation to form diol epoxides, which can bind to DNA and induce mutations.

- Tumor Promotion : It has been shown to promote tumor formation in various animal models, particularly through dermal exposure.

Case Studies

- Mouse Models : In studies involving Swiss mice, dermal exposure to concentrations as low as 0.001% resulted in a significant incidence of carcinomas. For example, a study reported tumor incidences ranging from 39% to 69% depending on the dose administered over a 114-week observation period .

- Strain-Specific Responses : Research has indicated variability in tumorigenic responses among different mouse strains. For instance, C3H and C57BL/6J mice exhibited higher tumor incidences compared to AKR or DBA mice when injected with DB[a,c]A .

Mutagenicity Studies

DB[a,c]A has demonstrated mutagenic properties across various assays:

- Bacterial Assays : Positive results were obtained in mutagenicity tests using Salmonella typhimurium strains TA100 and TA98 at concentrations as low as 3-5 µg/plate .

- Mammalian Cell Assays : In human foreskin epithelial cells and Syrian hamster embryo cells, DB[a,c]A induced DNA damage and transformation at concentrations starting from 10 µg/mL .

Metabolic Activation

The metabolic pathways of DB[a,c]A involve conversion by mixed-function oxidases into reactive metabolites such as dihydrodiols and epoxides. These metabolites are responsible for the compound's genotoxic effects:

- Dihydrodiols : The 5,6-dihydrodiol has been identified as a major metabolite, exhibiting significant biological activity .

- Enantiomeric Differences : Studies have shown that different enantiomers of dihydrodiols exhibit varying degrees of mutagenicity and tumorigenicity, highlighting the importance of stereochemistry in the biological activity of PAHs .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of dibenz[a,c]anthracene:

| Biological Activity | Findings |

|---|---|

| Carcinogenicity | Classified as Group 2B by IARC; induces tumors in mouse models |

| Mutagenicity | Positive results in bacterial and mammalian cell assays |

| Metabolic Activation | Converted into reactive diol epoxides that bind DNA |

| Strain-Specific Effects | Varying tumor incidences among different mouse strains |

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

Dibenz[a,c]anthracene is primarily studied for its carcinogenic properties. Research has demonstrated that DBA induces tumors in various animal models, making it a critical compound for understanding cancer mechanisms.

Case Studies

- Mouse Models : In a study by Scribner et al., DBA was applied dermally to female CD-1 mice, followed by treatment with 12-O-tetradecanoylphorbol-13-acetate (TPA). This resulted in a significant increase in skin papillomas after 34 weeks, indicating DBA's potential as a tumor initiator and promoter .

- Injection Studies : Research conducted by Lubet et al. showed that DBA injected subcutaneously into different mouse strains led to varied tumor incidences, ranging from 0% to 80%, depending on the genetic background of the mice . This variability underscores the importance of genetic factors in carcinogenesis.

Environmental Toxicology

Dibenz[a,c]anthracene is also studied for its environmental impact, particularly concerning its presence in air and water pollutants. Its toxicity to aquatic organisms makes it a subject of interest in ecotoxicology.

Toxicity Assessments

- Microalgae Viability : A study highlighted the use of microalgae as bioindicators for DBA toxicity. The findings indicated that DBA significantly affected microalgal viability, providing insights into its ecological risks .

- Bioaccumulation Studies : Research has shown that DBA can accumulate in aquatic organisms, leading to potential biomagnification in food webs. This raises concerns about its long-term effects on ecosystems and human health through dietary exposure .

Chemical Synthesis and Reactions

DBA serves as a precursor for various chemical syntheses due to its unique structure. Its reactivity allows for modifications that can yield new compounds with potential applications.

Synthesis Techniques

- Halogenation Reactions : A notable method involves the halogenation of DBA using N-bromosuccinimide (NBS), resulting in monobromination products. This reaction has been optimized to favor specific positions on the anthracene ring, demonstrating DBA's versatility as a synthetic building block .

Summary of Findings

The following table summarizes key findings related to the applications of dibenz[a,c]anthracene:

Análisis De Reacciones Químicas

Metabolic Activation in Rat Liver Microsomes

DB[a,c]A undergoes oxidative metabolism to form genotoxic intermediates:

Toxicological Significance : The anti-diol-epoxide reacts with DNA, forming covalent adducts that correlate with mutagenicity and carcinogenicity .

Halogenation with N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS)

DB[a,c]A reacts with halogenating agents to form mono-substituted derivatives:

- Conditions :

- Bromination: NBS in CCl4.

- Chlorination: NCS + HCl in CCl4.

- Products :

Mechanism : Reversible addition of X2 (X = Br, Cl) followed by elimination of HX. Chlorination requires acid catalysis to stabilize intermediates .

Table 1: Halogenation Products

| Halogenation Agent | Major Product | Minor Product |

|---|---|---|

| NBS (Br2) | 9-bromo-DB[a,c]A | 10-bromo-DB[a,c]A |

| NCS (Cl2) | 9-chloro-DB[a,c]A | Unreported |

Environmental Fate and Reactivity

DB[a,c]A exhibits low solubility and high adsorption to organic matter, limiting its mobility in soil and water. Key environmental reactions include:

Métodos De Preparación

Cyclization of Polycyclic Precursors via Halogenated Intermediates

The synthesis of dibenz[a,c]anthracene often begins with halogenated intermediates, which undergo cyclization to form the fused aromatic framework. A pivotal study demonstrated the use of 1,2,3,4-tetrahydrodibenz[a,c]anthracene derivatives as precursors . For instance, 1α-acetoxy-2β,4α-dibromo-1,2,3,4-tetrahydrodibenz[a,c]anthracene reacts with anhydrous sodium methoxide to yield labile dibenz[a,c]anthracene 1,2-oxide alongside oxepine byproducts . While the oxide itself is unstable, this method highlights the role of bromo-trifluoroacetate intermediates in facilitating ring closure.

Key challenges in this approach include competing oxepine formation, which arises from the hydrolysis of dibromo alcohols. Despite attempts to optimize reactivity by substituting acetate groups with more labile trifluoroacetates, oxepines remained dominant products . This underscores the delicate balance between ester lability and intermediate stability in PAH synthesis.

Sequential C–H Olefination and Cycloaddition Strategies

Recent advances in C–H activation have enabled regioselective synthesis of dibenz[a,c]anthracene analogs. A 2023 study detailed a three-step protocol for constructing dibenz[a,j]anthracenes, which can be adapted for the [a,c] isomer . The strategy involves:

-

C–H olefination of cyclohexa-2,5-diene-1-carboxylic acids to generate 1,3-dienes.

-

[4 + 2] cycloaddition with benzyne to form the central ring.

-

Decarboxylative aromatization to yield the fully conjugated system .

While this method was applied to the [a,j] isomer, its reliance on modular building blocks suggests adaptability for [a,c] configurations. For example, altering the diene substrate’s substitution pattern could redirect cycloaddition regioselectivity, enabling precise control over ring fusion .

Halogenation and Rearomatization Pathways

Halogenation reactions play a dual role in dibenz[a,c]anthracene chemistry: as functionalization steps and as precursors to the parent hydrocarbon. Treatment of dibenz[a,c]anthracene with N-bromosuccinimide (NBS) in carbon tetrachloride produces 9-bromo- and 10-bromodibenz[a,c]anthracene in a 9:1 ratio . The reaction proceeds via reversible bromine addition followed by HBr elimination, with iodine accelerating bromine generation .

Oxidative Dehydrogenation of Partially Saturated Derivatives

Early synthetic routes relied on oxidative dehydrogenation of tetrahydrodibenz[a,c]anthracene derivatives. For example, dibenz[a,c]anthracene 10,11-oxide—a key metabolite—is synthesized by treating tetrahydro precursors with rat liver microsomes . While enzymatic methods are niche, chemical oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) offer a scalable alternative for aromatization.

A critical limitation is the instability of intermediate epoxides, which rapidly hydrolyze to diols under acidic conditions . This necessitates careful control of reaction conditions to prevent over-oxidation or undesired side reactions.

Comparative Analysis of Methodologies

Modern C–H activation methods (e.g., olefination/cycloaddition) offer superior regiocontrol but require costly catalysts. In contrast, halogenation routes are operationally simpler but suffer from selectivity issues .

Q & A

Basic Research Questions

Q. What experimental models are suitable for studying Dibenz[a,c]anthracene (DBAC) carcinogenicity?

- Methodological Answer : Mouse dermal initiation-promotion assays are widely used. For example, DBAC is applied topically to assess tumor initiation potential, followed by promoters like TPA (12-O-tetradecanoylphorbol-13-acetate) to study progression . Strain selection is critical: C3H/HeJ and C57BL/6J mice show higher susceptibility due to aryl hydrocarbon hydroxylase (AHH) activity, while AKR/J and DBA/2J strains are resistant .

- Key Data :

| Strain | Tumor Incidence (%) | AHH Induction |

|---|---|---|

| C3H/HeJ | 80% | Yes |

| C57BL/6J | 53% | Yes |

| AKR/J | <2% | No |

| DBA/2J | <2% | No |

Q. How is DBAC quantified in environmental and biological samples?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with fluorescence detection is standard. For example, airborne particulate matter is extracted with dichloromethane, purified via silica gel columns, and quantified using NIST-certified reference standards (e.g., SRM 1650b for diesel particulate) . Detection limits for DBAC in HPLC range from 0.01–0.1 ng/m³ .

Q. What metabolic pathways activate DBAC into carcinogenic intermediates?

- Methodological Answer : Cytochrome P450 enzymes (e.g., CYP1A1/1B1) metabolize DBAC into 3,4-diol-1,2-epoxide isomers, which form DNA adducts. In vitro assays using liver microsomes from AHH-responsive strains (e.g., C3H/HeJ) show 3–4× higher metabolic rates compared to resistant strains. The 3,4-diol metabolite is a precursor to mutagenic epoxides .

Advanced Research Questions

Q. How do stereochemical differences in DBAC diol epoxides affect mutagenicity and tumorigenicity?

- Methodological Answer : Enantiopure bay-region diol epoxides are synthesized and tested in Salmonella typhimurium (Ames test) and mouse models. The (1R,2S,3S,4R)-diol epoxide isomer shows the highest tumorigenic activity, inducing lung and liver tumors in newborn mice at doses ≥10 µg .

- Key Data :

| Isomer Configuration | Mutagenicity (TA100) | Tumor Initiation (Mouse Skin) |

|---|---|---|

| (1S,2R,3S,4R) | High | Moderate |

| (1R,2S,3S,4R) | Moderate | High |

| (1R,2S,3R,4S) | Low | None |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.